molecular formula C11H24ClN B12586210 N-(3-Methylbutyl)cyclohexanamine--hydrogen chloride (1/1) CAS No. 477588-44-6

N-(3-Methylbutyl)cyclohexanamine--hydrogen chloride (1/1)

Cat. No.: B12586210
CAS No.: 477588-44-6
M. Wt: 205.77 g/mol
InChI Key: YIRVMSUVBMTFMZ-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C11H23N·HCl. It is also known as N-(3-methylbutyl)cyclohexylamine hydrochloride. This compound is a derivative of cyclohexanamine, where the amine group is substituted with a 3-methylbutyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutyl)cyclohexanamine typically involves the alkylation of cyclohexanamine with 3-methylbutyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound without the 3-methylbutyl substitution.

    N-(2-Methylbutyl)cyclohexanamine: A similar compound with a different alkyl substitution.

    N-(3-Methylbutyl)benzylamine: A compound with a benzyl group instead of a cyclohexyl group.

Uniqueness

N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

477588-44-6

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

N-(3-methylbutyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C11H23N.ClH/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h10-12H,3-9H2,1-2H3;1H

InChI Key

YIRVMSUVBMTFMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCCCC1.Cl

Origin of Product

United States

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